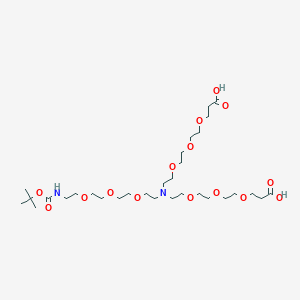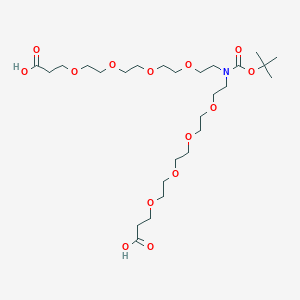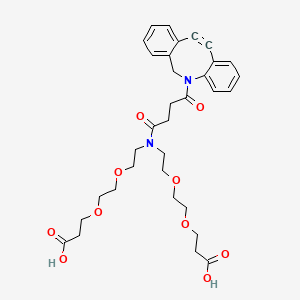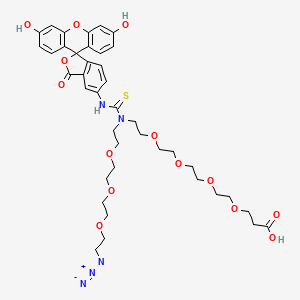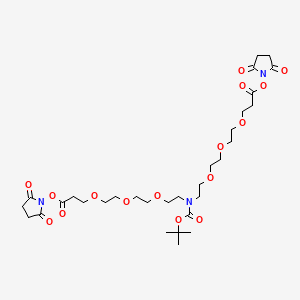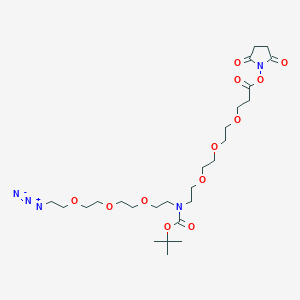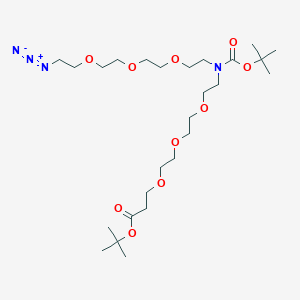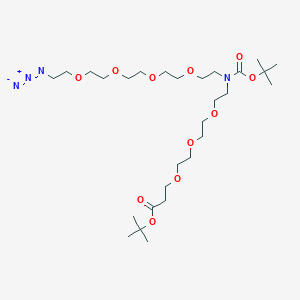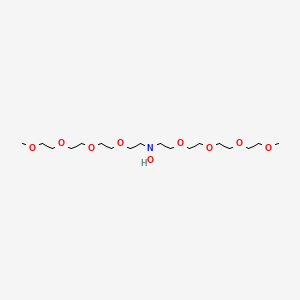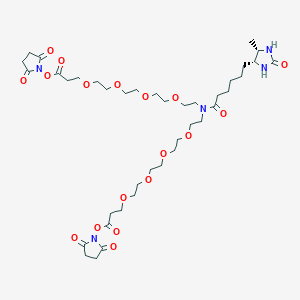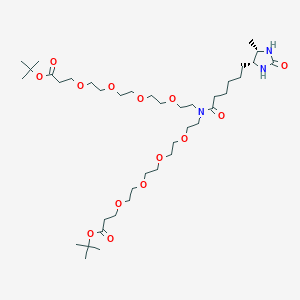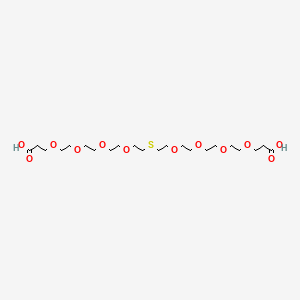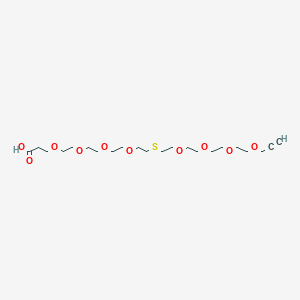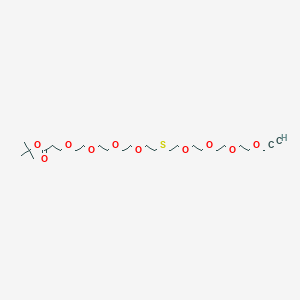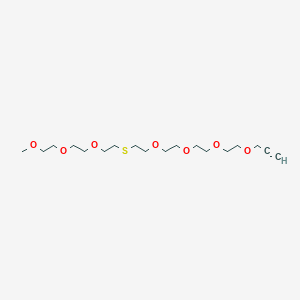
m-PEG3-S-PEG4-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG3-S-PEG4-propargyl is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction . This compound is particularly useful in the field of chemical biology and medicinal chemistry for its ability to link molecules in a stable and efficient manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-S-PEG4-propargyl typically involves multiple steps, starting with the preparation of PEG monomers and their subsequent coupling with active groups. The process often includes the use of carboxylic acid groups that undergo sequential amide coupling with primary or secondary amine groups using activators such as EDC, DCC, or HATU . The PEG spacer in the compound provides additional water solubility, making it easier to handle in aqueous media .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput synthesis and purification techniques. The compound is usually produced in reagent grade for research purposes, but GMP-grade production is also available for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
m-PEG3-S-PEG4-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and yields stable triazole linkages .
Common Reagents and Conditions
The common reagents used in the CuAAC reaction include copper sulfate (CuSO₄) and sodium ascorbate, which act as the catalyst and reducing agent, respectively. The reaction is typically carried out in aqueous media at room temperature .
Major Products
The major products formed from the CuAAC reaction involving this compound are triazole-linked compounds. These products are highly stable and can be used in various applications, including the synthesis of PROTACs .
Scientific Research Applications
m-PEG3-S-PEG4-propargyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of m-PEG3-S-PEG4-propargyl involves its role as a linker in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings these two proteins into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
m-PEG3-Sulfone-PEG4-propargyl: Another PEG-based PROTAC linker that contains a sulfone group instead of a thioether group.
Azido-PEG3-S-PEG3-azide: A similar compound that contains azide groups instead of alkyne groups, used in different click chemistry reactions.
Uniqueness
m-PEG3-S-PEG4-propargyl is unique due to its alkyne group, which allows it to participate in CuAAC reactions. This makes it highly versatile and efficient for use in various chemical and biological applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O7S/c1-3-4-20-7-8-22-9-10-23-12-14-25-16-18-26-17-15-24-13-11-21-6-5-19-2/h1H,4-18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBBDPQKEHYMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCSCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
